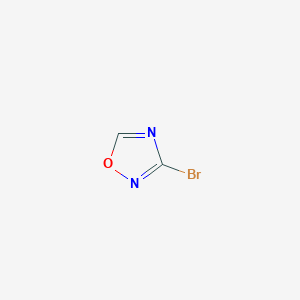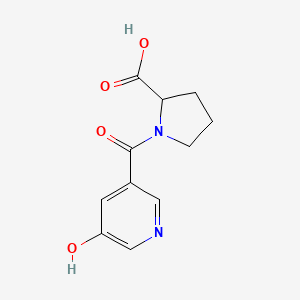![molecular formula C9H7N3O2S B13920440 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methylthio group at the 2-position and a carboxylic acid group at the 6-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . Another method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . These reactions typically require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves the use of dicationic molten salts as catalysts. These catalysts are environmentally friendly and can be easily recovered and reused . The reaction conditions are optimized to ensure high yields and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Aplicaciones Científicas De Investigación
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . In medicine, it is being investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes and pathways . Industrially, it is used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases, which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include pyrido[2,3-D]pyrimidin-5-one, pyrido[2,3-D]pyrimidin-7-one, and pyrimidino[4,5-D][1,3]oxazine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: What sets 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid apart is its unique combination of a methylthio group and a carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H7N3O2S |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
2-methylsulfanylpyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-15-9-11-3-5-2-6(8(13)14)4-10-7(5)12-9/h2-4H,1H3,(H,13,14) |
Clave InChI |
FGACWEVQABQVBZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC=C(C=C2C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)


![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)

![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)

![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)
